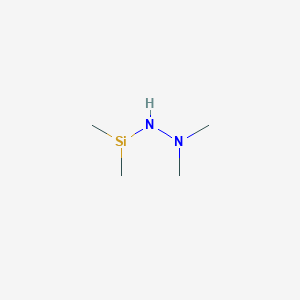
Dimethyl(2,2-dimethylhydrazino)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylsilyl)-1,1-dimethylhydrazine is an organosilicon compound characterized by the presence of both silicon and nitrogen atoms within its molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylsilyl)-1,1-dimethylhydrazine typically involves the reaction of dimethylhydrazine with a silicon-containing reagent. One common method is the reaction of 1,1-dimethylhydrazine with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
While specific industrial production methods for 2-(Dimethylsilyl)-1,1-dimethylhydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions
2-(Dimethylsilyl)-1,1-dimethylhydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silicon-containing oxides.
Reduction: Reduction reactions can lead to the formation of silicon-hydride species.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of silicon-nitrogen compounds.
科学研究应用
2-(Dimethylsilyl)-1,1-dimethylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-nitrogen bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.
Medicine: Research into its potential medicinal properties is ongoing, with interest in its ability to form stable silicon-containing compounds.
Industry: It is used in the production of advanced materials, including silicon-based polymers and coatings.
作用机制
The mechanism by which 2-(Dimethylsilyl)-1,1-dimethylhydrazine exerts its effects involves the interaction of its silicon and nitrogen atoms with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, while the nitrogen atoms can participate in hydrogen bonding and nucleophilic attacks. These interactions enable the compound to act as a versatile reagent in chemical reactions, facilitating the formation of complex molecular structures.
相似化合物的比较
Similar Compounds
1,2-Bis(dimethylsilyl)benzene: Another organosilicon compound with similar reactivity but different structural properties.
Bis(trimethylsilyl)amine: A compound with two trimethylsilyl groups attached to an amine, used in similar synthetic applications.
Uniqueness
2-(Dimethylsilyl)-1,1-dimethylhydrazine is unique due to its specific combination of silicon and nitrogen atoms, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring the formation of stable silicon-nitrogen bonds.
属性
分子式 |
C4H13N2Si |
|---|---|
分子量 |
117.24 g/mol |
InChI |
InChI=1S/C4H13N2Si/c1-6(2)5-7(3)4/h5H,1-4H3 |
InChI 键 |
MNEKDNHUJSQVPU-UHFFFAOYSA-N |
规范 SMILES |
CN(C)N[Si](C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole](/img/structure/B14240657.png)
![{1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid](/img/structure/B14240665.png)

![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)
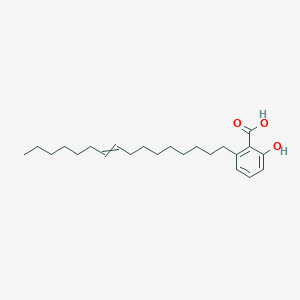
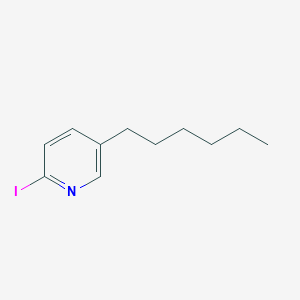
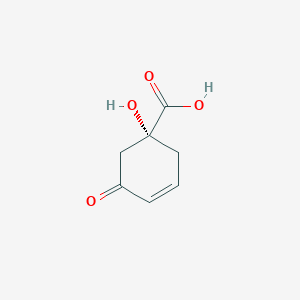
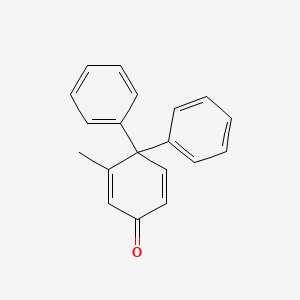
![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![[(1S,2R)-2-Nitrocyclopentyl]benzene](/img/structure/B14240709.png)
![(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]](/img/structure/B14240710.png)
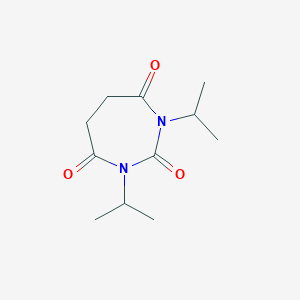
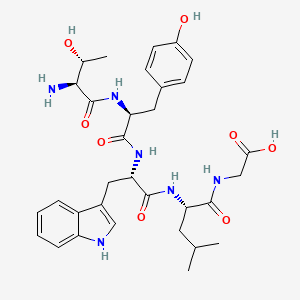
![2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14240726.png)
